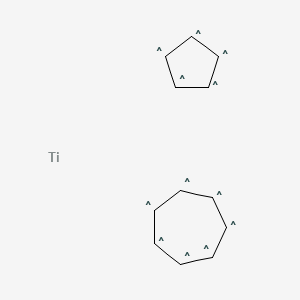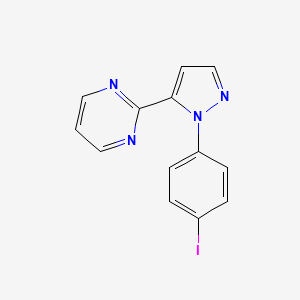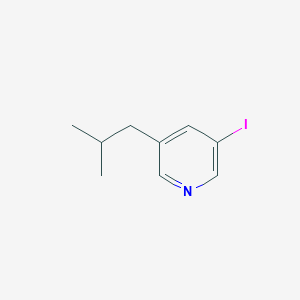![molecular formula C13H9IN2 B13670115 2-Iodo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13670115.png)
2-Iodo-3-phenylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of iodine and phenyl groups in the structure enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-phenylimidazo[1,2-a]pyridine typically involves the iodination of 3-phenylimidazo[1,2-a]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction can be carried out in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite in an organic solvent such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-3-phenylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide and sodium hypochlorite are used.
Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Oxidized imidazo[1,2-a]pyridine derivatives.
Reduction Products: Deiodinated imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
2-Iodo-3-phenylimidazo[1,2-a]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Iodo-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Iodo-3-phenylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
2-Bromo-3-phenylimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
2-Chloro-3-phenylimidazo[1,2-a]pyridine: Contains a chlorine atom, leading to variations in chemical and biological properties.
2-Methyl-3-phenylimidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for various chemical transformations compared to its analogues.
Propriétés
Formule moléculaire |
C13H9IN2 |
|---|---|
Poids moléculaire |
320.13 g/mol |
Nom IUPAC |
2-iodo-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9IN2/c14-13-12(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-13/h1-9H |
Clé InChI |
TTZUJNRHJUMWBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)





![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)

![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)

